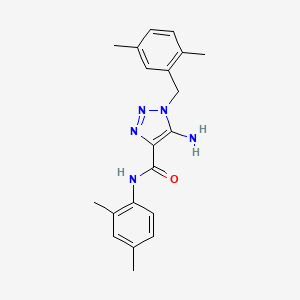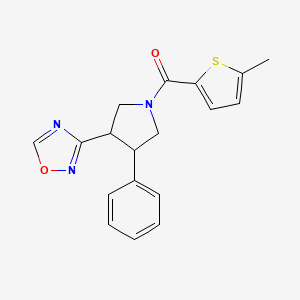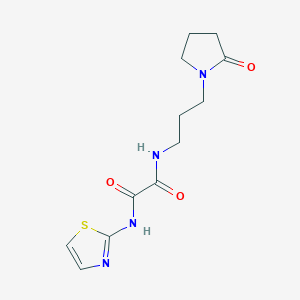
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMT-3-CA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another potential direction is the investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
In conclusion, N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has significant potential for use in scientific research. Its complex synthesis and potential as a therapeutic agent for various diseases make it an important area of study for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-bromo-3-cyanopyridine with 4-ethyl-5-methyl-2-mercaptobenzothiazole in the presence of a base and a palladium catalyst.
Applications De Recherche Scientifique
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-4-10-8(2)19-13(15-10)16-11(17)9-6-5-7-14-12(9)18-3/h5-7H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVYNBQOQWMKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)


![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)
